tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate
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Overview
Description
tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. The bromine atom in the pyridine ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (1-(6-bromopyridin-2-yl)cyclobutyl)carbamate include:
tert-Butyl (6-bromopyridin-2-yl)methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclobutyl group.
tert-Butyl (4-bromopyridin-2-yl)carbamate: This compound has the bromine atom at the 4-position of the pyridine ring instead of the 6-position.
tert-Butyl (1-(6-chloropyridin-2-yl)cyclobutyl)carbamate: This compound has a chlorine atom instead of a bromine atom in the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutyl group, which can influence its reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(6-bromopyridin-2-yl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-14(8-5-9-14)10-6-4-7-11(15)16-10/h4,6-7H,5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCBHUXFXLCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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